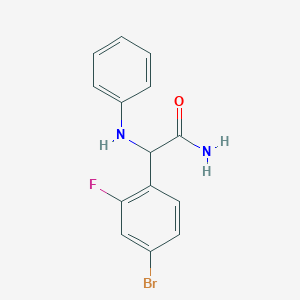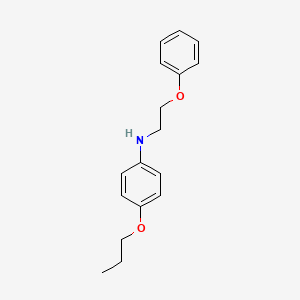![molecular formula C12H13Cl2NO3 B7559215 3-[(2,3-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559215.png)
3-[(2,3-Dichlorobenzoyl)-ethylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,3-Dichlorobenzoyl)-ethylamino]propanoic acid, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for pain relief and inflammation reduction. It is one of the most commonly used NSAIDs and is sold under various brand names, including Voltaren, Cataflam, and Cambia. Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of chemicals that play a crucial role in inflammation and pain.
作用机制
Diclofenac exerts its effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain, swelling, and fever associated with inflammation. By inhibiting COX enzymes, Diclofenac reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
Diclofenac has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, Diclofenac has been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the migration of immune cells to sites of inflammation. Diclofenac has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the inflammatory response.
实验室实验的优点和局限性
Diclofenac has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. In addition, Diclofenac has been extensively studied, making it a reliable tool for research. However, there are also some limitations to the use of Diclofenac in lab experiments. For example, it has been shown to have off-target effects, which may complicate data interpretation. In addition, the dose-response relationship of Diclofenac may vary depending on the experimental conditions, making it difficult to compare results across studies.
未来方向
There are several future directions for research on Diclofenac. One area of interest is the potential use of Diclofenac in the treatment of Alzheimer's disease. Diclofenac has been shown to reduce the production of amyloid-β peptides, which are involved in the development of Alzheimer's disease. In addition, Diclofenac has been shown to reduce the expression of the tau protein, which is also involved in the development of Alzheimer's disease.
Another area of interest is the potential use of Diclofenac in the treatment of cancer. Diclofenac has been shown to have anti-tumor effects in several types of cancer, including breast cancer, colon cancer, and prostate cancer. However, the mechanism of action of Diclofenac in cancer is not well understood, and further research is needed to determine its potential as a cancer treatment.
Finally, there is also interest in the development of new formulations of Diclofenac that can improve its efficacy and reduce its side effects. For example, there is ongoing research on the development of topical formulations of Diclofenac that can be applied directly to the affected area, reducing the risk of systemic side effects.
合成方法
The synthesis of Diclofenac involves the reaction of 2,3-dichlorobenzoyl chloride with ethylamine to form 2,3-dichlorobenzoyl ethylamine. The resulting compound is then reacted with 3-chloropropanoic acid to form Diclofenac. The overall reaction can be represented as follows:
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. In addition, Diclofenac has been shown to have potential in the treatment of other conditions such as Alzheimer's disease, cancer, and cystic fibrosis.
属性
IUPAC Name |
3-[(2,3-dichlorobenzoyl)-ethylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3/c1-2-15(7-6-10(16)17)12(18)8-4-3-5-9(13)11(8)14/h3-5H,2,6-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDOCPMXKGEQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)O)C(=O)C1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,3-Dichlorobenzoyl)-ethylamino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)


![N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7559168.png)
![2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone](/img/structure/B7559169.png)
![4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide](/img/structure/B7559175.png)
![3-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7559197.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7559206.png)
![2-[(2-Methylbenzoyl)-propylamino]acetic acid](/img/structure/B7559207.png)
![3-[(2,5-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559227.png)
![3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid](/img/structure/B7559231.png)
![2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid](/img/structure/B7559236.png)